Introduction: The Strategic Importance of 2-Bromo-4-chloropyrimidine in Modern Drug Discovery
Introduction: The Strategic Importance of 2-Bromo-4-chloropyrimidine in Modern Drug Discovery
An In-Depth Technical Guide to 2-Bromo-4-chloropyrimidine: Properties, Structure, and Reactivity for Advanced Synthesis
2-Bromo-4-chloropyrimidine is a halogenated heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and drug development.[1][] Its significance lies not in its direct biological activity, but in its versatile chemical reactivity, which allows for the precise and sequential introduction of various functional groups onto the pyrimidine core. The pyrimidine scaffold itself is a privileged structure in pharmacology, forming the nucleus of numerous therapeutic agents, including anticancer and anti-infective drugs.[3][4]
This guide, prepared for researchers and drug development professionals, provides a comprehensive technical overview of 2-Bromo-4-chloropyrimidine. We will delve into its core chemical properties, elucidate its structure through spectroscopic principles, and, most critically, analyze the causality behind its distinct reactivity. Understanding the differential reactivity of the bromo and chloro substituents is paramount for its strategic deployment in complex synthetic pathways, enabling chemists to unlock novel molecular architectures with therapeutic potential.
Physicochemical and Structural Characterization
The foundational properties of a synthetic building block dictate its handling, reaction conditions, and analytical characterization. 2-Bromo-4-chloropyrimidine is a solid at room temperature, and its key identifiers and properties are summarized below.[5][6]
Core Properties and Identifiers
A clear understanding of the fundamental physicochemical properties is the first step in incorporating any reagent into a synthetic workflow.
| Property | Value | Source |
| IUPAC Name | 2-bromo-4-chloropyrimidine | [][7] |
| CAS Number | 885702-33-0 | [7] |
| Molecular Formula | C₄H₂BrClN₂ | [][5][7] |
| Molecular Weight | 193.43 g/mol | [][7] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| InChI | InChI=1S/C4H2BrClN2/c5-4-7-2-1-3(6)8-4/h1-2H | [][5][7] |
| SMILES | C1=CN=C(N=C1Cl)Br | [7][8] |
Molecular Structure
The arrangement of atoms and the interplay of halogens on the pyrimidine ring are central to the molecule's reactivity.
Caption: 2D structure of 2-Bromo-4-chloropyrimidine.
Spectroscopic Profile
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¹H NMR: The two protons on the pyrimidine ring (H5 and H6) will appear as distinct doublets due to coupling with each other. Their chemical shifts will be in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms and halogens.
-
¹³C NMR: Four distinct signals are expected for the carbon atoms of the pyrimidine ring. The carbons directly bonded to the halogens (C2 and C4) will be significantly influenced by their electronegativity and will appear at characteristic chemical shifts. Carbons adjacent to the ring nitrogens will also be shifted downfield.[9]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique pattern is a definitive identifier for the compound.[10]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching for the aromatic protons, C=N and C=C stretching vibrations for the pyrimidine ring, and C-Br and C-Cl stretching vibrations in the lower frequency region.[11]
The Dichotomy of Reactivity: A Strategic Analysis
The synthetic utility of 2-Bromo-4-chloropyrimidine stems from the differential reactivity of the carbon-halogen bonds. The C2-Br and C4-Cl bonds can be addressed selectively by choosing the appropriate reaction class. This dichotomy is the cornerstone of its application as a versatile building block.
Caption: Decision logic for selective functionalization.
Nucleophilic Aromatic Substitution (SNAr): Targeting the C4 Position
In SNAr reactions, the rate-determining step is typically the attack of a nucleophile on an electron-deficient carbon atom. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the electronegative halogens. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the bromine at the C2 position.[12] This is because the C4 position is more activated towards nucleophilic attack by the adjacent nitrogen atom at position 3.
Causality: The higher electronegativity of the nitrogen atoms makes the ring carbons electrophilic. The C4 position is para to one nitrogen and ortho to another, making it highly electron-deficient and the preferred site for nucleophilic attack. Therefore, reactions with nucleophiles like amines, alkoxides, or thiols will preferentially displace the chloride at C4.[13]
Protocol: Selective Amination at C4
This protocol describes the selective substitution of the C4-chloro group with an amine, a common step in constructing pharmacophores.
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Reaction Setup: In a dry, inert-atmosphere flask, dissolve 2-Bromo-4-chloropyrimidine (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[14]
-
Reagent Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution, followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 equivalents) to scavenge the HCl byproduct.[14]
-
Execution: Stir the mixture at ambient temperature or with gentle heating (e.g., 50-80 °C), monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product via flash column chromatography to yield the 2-bromo-4-aminopyrimidine derivative.
Palladium-Catalyzed Cross-Coupling: Targeting the C2 Position
For reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the mechanism involves the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond.[12] The strength of this bond is the critical factor determining reactivity. The C-Br bond is weaker than the C-Cl bond, and thus, it undergoes oxidative addition more readily.[12]
Causality: The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it the kinetically favored site for palladium insertion. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position while leaving the C4-chloro group intact for subsequent transformations.
Synthetic Routes and Applications
The primary application of 2-Bromo-4-chloropyrimidine is as an intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals.[1] The ability to perform sequential, site-selective reactions makes it an invaluable tool. For example, a Suzuki coupling can be performed at the C2 position, followed by a nucleophilic substitution at the C4 position, leading to a disubstituted pyrimidine with high regiochemical control. This strategy is frequently employed in the synthesis of kinase inhibitors and other targeted therapies where precise positioning of functional groups is essential for biological activity.[4]
The synthesis of 2-Bromo-4-chloropyrimidine itself can be achieved through various halogenation strategies starting from pyrimidine precursors, often involving reagents like phosphorus oxychloride (POCl₃) and N-Bromosuccinimide (NBS).[1][15]
Safety and Handling
As with all halogenated organic compounds, 2-Bromo-4-chloropyrimidine must be handled with appropriate care in a laboratory setting.
-
Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[7]
-
Handling: Always use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it can be susceptible to hydrolysis.[16]
Conclusion
2-Bromo-4-chloropyrimidine is a powerful and strategic building block for modern organic synthesis. Its value is defined by the predictable and exploitable reactivity dichotomy of its two carbon-halogen bonds. By understanding the mechanistic principles that govern its behavior in nucleophilic aromatic substitution versus palladium-catalyzed cross-coupling reactions, medicinal chemists can design efficient and elegant synthetic routes to complex, biologically active pyrimidine derivatives. This guide serves as a foundational resource for harnessing the full synthetic potential of this versatile reagent in the pursuit of novel therapeutics.
References
-
4-(n-nitrosomethylamino)-1(3-pyridyl)-1-butanone. OEHHA. [Link]
-
2-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 45117393. PubChem, National Center for Biotechnology Information. [Link]
-
4-(N-Nitroso-N-methylamino)-1-(3-pyridyl)-1-butanone. NIST WebBook. [Link]
-
2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836. PubChem, National Center for Biotechnology Information. [Link]
-
4-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 45117394. PubChem, National Center for Biotechnology Information. [Link]
-
2-bromo-4-chloropyrimidine (C4H2BrClN2). PubChemLite. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
-
Ir, MS, Uv, NMR Spectros. Scribd. [Link]
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
-
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. [Link]
-
Spectral Information in PubChem. National Center for Biotechnology Information. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
Sources
- 1. Buy 2-Bromo-4,5-dichloropyrimidine [smolecule.com]
- 3. Pyrimidine Series Intermediates,2-Chloro-5-Methylpyrimidine,5-Bromo-2-chloropyrimidine Manufacturers and Suppliers in China [custchemvip.com]
- 4. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 5. 2-bromo-4-chloropyrimidine | CymitQuimica [cymitquimica.com]
- 6. 2-bromo-4-chloropyrimidine | CymitQuimica [cymitquimica.com]
- 7. 2-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 45117393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-bromo-4-chloropyrimidine (C4H2BrClN2) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. fishersci.com [fishersci.com]
